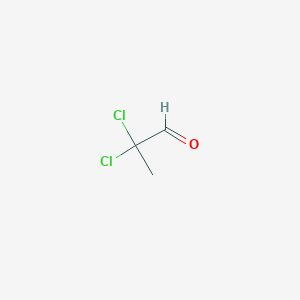

2,2-Dichloropropanal

Description

2,2-Dichloropropanal (C₃H₄Cl₂O) is a chlorinated aldehyde with two chlorine atoms attached to the second carbon of the propanal backbone. Its instability during oxidation reactions, such as Dess-Martin or Parikh-Doering procedures, often results in low yields and by-product formation .

Propriétés

Numéro CAS |

27313-32-2 |

|---|---|

Formule moléculaire |

C3H4Cl2O |

Poids moléculaire |

126.97 g/mol |

Nom IUPAC |

2,2-dichloropropanal |

InChI |

InChI=1S/C3H4Cl2O/c1-3(4,5)2-6/h2H,1H3 |

Clé InChI |

RZMJADJBFVRIFD-UHFFFAOYSA-N |

SMILES canonique |

CC(C=O)(Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2,3-Dichloropropanal

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O (same as 2,2-dichloropropanal).

- Density : 1.426 g/cm³ at 0°C.

- Boiling Point : 48°C at 14 Torr.

- Molecular Weight : 126.97 g/mol .

- Key Difference : Chlorine atoms are positioned on the second and third carbons, unlike this compound, where both Cl atoms are on the second carbon.

Toxicity

Chloroacetaldehyde (Comparative Functional Analog)

Structural and Physical Properties

- Molecular Formula : C₂H₃ClO.

- Boiling Point : 85–90°C.

- Key Difference : Smaller molecule with a single chlorine on the aldehyde-bearing carbon.

Reactivity and Toxicity

- Reactivity : Highly electrophilic due to the aldehyde group and chlorine, leading to DNA and protein crosslinking.

- Toxicity: Classified as a carcinogen (IARC Group 2A), with documented genotoxicity in mammalian cells .

1,3-Dichloroacetone

Structural and Physical Properties

- Molecular Formula : C₃H₄Cl₂O.

- Boiling Point : 165°C.

- Key Difference : Ketone functional group instead of an aldehyde.

Metabolic Relevance

Comparative Data Table

Research Findings and Implications

- Metabolic Pathways : 2,3-Dichloropropanal’s role in 1,2,3-Trichloropropane toxicity underscores the importance of chlorine positioning in reactivity and bioactivation .

- Stability Challenges : this compound’s synthetic instability limits its applications, whereas 2,3-dichloropropanal’s metabolic formation links it to environmental and toxicological studies .

- Structural Influence : The position of chlorine atoms dictates reactivity—vicinal chlorines (2,3-) favor decomposition to toxic intermediates, while geminal chlorines (2,2-) may hinder stabilization of reactive species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.